(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two methyl groups on the phenyl ring. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of the product is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Enzymatic Resolution: Employing enzymes such as lipases or esterases to selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)acetaldehyde.
Reduction: 2-(2,6-Dimethylphenyl)ethylamine.
Substitution: N-(2,6-Dimethylphenyl)acetamide.
Scientific Research Applications
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Acts as a ligand in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
2-Amino-2-phenylethanol: Lacks the methyl groups on the phenyl ring, resulting in different chemical properties.
2-Amino-2-(4-methylphenyl)ethanol: Has a single methyl group on the phenyl ring, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-4-3-5-8(2)10(7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
JFQAARVENHNBAX-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N |
Origin of Product |
United States |
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